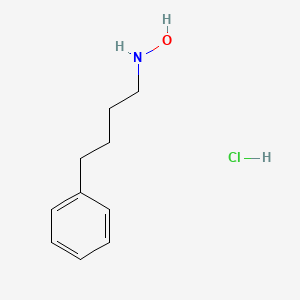

N-(4-Phenylbutyl)hydroxylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-Phenylbutyl)hydroxylamine hydrochloride” is a chemical compound used for pharmaceutical testing . It has a molecular weight of 201.69 .

Synthesis Analysis

The synthesis of hydroxylamines, such as “N-(4-Phenylbutyl)hydroxylamine hydrochloride”, can be achieved through various methods. One of the common methods is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods have been significantly improved and modernized over time .Molecular Structure Analysis

The molecular structure of “N-(4-Phenylbutyl)hydroxylamine hydrochloride” is represented by the formula C10H16ClNO . Further analysis of its molecular structure can be performed using high-performance liquid chromatography (HPLC)–UV derivatization method .Chemical Reactions Analysis

The chemical reactions involving “N-(4-Phenylbutyl)hydroxylamine hydrochloride” can be complex. For instance, the Beckmann rearrangement involves the conversion of the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond .Physical And Chemical Properties Analysis

“N-(4-Phenylbutyl)hydroxylamine hydrochloride” has a molecular weight of 201.69 . Its physical and chemical properties can be analyzed using conventional analytical techniques .Scientific Research Applications

Synthesis of 3-Methyl-5-Aryl-1,2,4-Oxadiazoles

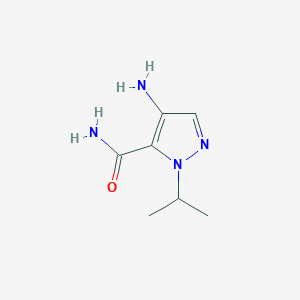

N-(4-Phenylbutyl)hydroxylamine hydrochloride can react with N-acetylbenzamides to synthesize 3-methyl-5-aryl-1,2,4-oxadiazole compounds . This reaction is carried out at 80 °C in the presence of pyridine under microwave irradiation . The resulting compounds are regioselective and can be obtained in moderate to good yields .

Precursor for Nitrogen-Containing Heterocycles

N-(4-Phenylbutyl)hydroxylamine hydrochloride can serve as a precursor for the synthesis of nitrogen-containing heterocycles . This is particularly useful in organic and pharmaceutical chemistry .

Synthesis of Functionalized Chiral Tertiary Amines

The O-acyl-N,N-disubstituted hydroxylamine moiety of N-(4-Phenylbutyl)hydroxylamine hydrochloride can function as an electrophilic nitrogen source . This property has been effectively used in the synthesis of functionalized chiral tertiary amines through copper-catalyzed hydroamination procedures .

Synthesis of Chiral N-Heterocycles

N-(4-Phenylbutyl)hydroxylamine hydrochloride can also be used in the synthesis of chiral N-heterocycles through palladium-catalyzed aza-Heck/aza-Narasaka-Heck cyclizations .

Reductive Bromination

N-(4-Phenylbutyl)hydroxylamine hydrochloride can undergo reductive bromination . In this reaction, two hydrogens in ortho positions of benzene rings are substituted by Br2, providing a two-electron reduction of hydroxylamine to amine .

Synthesis of Di- and Trisubstituted Hydroxylamines

Recent developments suggest that hydroxylamines may have broader applications, and N-(4-Phenylbutyl)hydroxylamine hydrochloride could potentially be used in the synthesis of di- and trisubstituted hydroxylamines .

Safety and Hazards

Mechanism of Action

Mode of Action

It’s known that hydroxylamine derivatives can react with various compounds, leading to the formation of different products . The specific interactions of N-(4-Phenylbutyl)hydroxylamine hydrochloride with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

It’s known that hydroxylamine derivatives can participate in various chemical reactions, but the specific pathways and their downstream effects related to N-(4-Phenylbutyl)hydroxylamine hydrochloride are yet to be elucidated .

Result of Action

It’s known that hydroxylamine derivatives can react with various compounds, but the specific effects of N-(4-Phenylbutyl)hydroxylamine hydrochloride at the molecular and cellular level are subjects of ongoing research .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .

properties

IUPAC Name |

N-(4-phenylbutyl)hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c12-11-9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7,11-12H,4-5,8-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVAKPOOUWAOCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Phenylbutyl)hydroxylamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one](/img/structure/B2715193.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2715197.png)

![8-Methoxy-3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-4-one](/img/structure/B2715198.png)

![1-(4-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2715202.png)

![2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2715204.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2715216.png)